molecular formula C9H12BrN B1387096 N-[2-(3-Bromophenyl)ethyl]-N-methylamine CAS No. 785032-26-0

N-[2-(3-Bromophenyl)ethyl]-N-methylamine

Cat. No.: B1387096
CAS No.: 785032-26-0
M. Wt: 214.1 g/mol
InChI Key: IJCWRWHKCBWPDJ-UHFFFAOYSA-N
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Description

. This compound has gained significant attention due to its promising results in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-Bromophenyl)ethyl]-N-methylamine typically involves the bromination of phenethylamine derivatives followed by methylation. One common method includes the bromination of phenethylamine using bromine in the presence of a solvent like acetic acid. The resulting 3-bromophenethylamine is then methylated using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for higher yields and purity, possibly using continuous flow reactors and automated systems to ensure consistency and safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reagents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide or alkoxide ions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Explored for its psychoactive properties and potential therapeutic applications in treating certain neurological disorders.

    Industry: Potential use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(3-Bromophenyl)ethyl]-N-methylamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamines, including dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and psychoactive effects .

Comparison with Similar Compounds

    Methamphetamine: Shares a similar structure but lacks the bromine atom.

    Amphetamine: Similar structure but without the bromine and methyl groups.

    Phenethylamine: The parent compound without any substitutions.

Uniqueness: N-[2-(3-Bromophenyl)ethyl]-N-methylamine is unique due to the presence of the bromine atom, which can significantly alter its pharmacological properties compared to its analogues. The bromine atom can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets .

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-bromophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCWRWHKCBWPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3-Bromophenyl)ethyl]-N-methylamine
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